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Compound of Interest

Compound Name:
1-(2-Isopropoxy-5-methylphenyl)-

ethylamine

CAS No.: 1048916-98-8

Cat. No.: B1386353

Get Quote

Ceritinib (Zykadia®) is a potent and selective second-generation Anaplastic Lymphoma Kinase

(ALK) inhibitor, representing a significant advancement in the treatment of ALK-positive non-

small cell lung cancer (NSCLC). The synthesis of such a complex pharmaceutical agent is a

multi-step process, heavily reliant on the efficient and high-purity production of key chemical

intermediates. Understanding the properties and synthesis of these intermediates is paramount

for researchers, scientists, and drug development professionals involved in oncology.

This guide focuses on a pivotal intermediate in the synthesis of Ceritinib: 2-Isopropoxy-5-

methyl-4-(piperidin-4-yl)aniline. It is important to note that the CAS number 1048916-98-8, as

specified in the topic inquiry, does not correspond to a well-documented intermediate of

Ceritinib in publicly available chemical databases and literature. Instead, extensive research

into the synthesis of Ceritinib points to 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline as a

critical precursor. This compound is available commercially and is referenced in scientific

literature under the CAS numbers 1035230-24-0 (for the free base) and 1380575-45-0 (for the

dihydrochloride salt).
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Chemical Identity and Physicochemical Properties
The precise characterization of a synthetic intermediate is fundamental to ensuring the quality

and yield of the final active pharmaceutical ingredient (API). The properties of 2-Isopropoxy-5-

methyl-4-(piperidin-4-yl)aniline are summarized below.

Property Value (Free Base)
Value (Dihydrochloride
Salt)

Chemical Name
2-Isopropoxy-5-methyl-4-

(piperidin-4-yl)aniline

2-Isopropoxy-5-methyl-4-

(piperidin-4-yl)aniline

dihydrochloride

Molecular Formula C₁₅H₂₄N₂O C₁₅H₂₆Cl₂N₂O

Molecular Weight 248.37 g/mol 321.29 g/mol [1][2]

Exact Mass 248.18886 g/mol
248.18886 g/mol (of the free

base)

CAS Number 1035230-24-0[3] 1380575-45-0[1][2][4][5]

The Strategic Importance in the Synthesis of
Ceritinib
The intermediate 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline constitutes a significant portion

of the final Ceritinib molecule. Its synthesis and subsequent reaction are critical steps in the

overall manufacturing process. This intermediate provides the core aniline structure which is

later elaborated to form the final pyrimidine-based drug.

The synthesis of Ceritinib, as detailed in the Journal of Medicinal Chemistry, involves the

coupling of this aniline intermediate with a substituted pyrimidine derivative.[6][7][8][9] The

primary amino group of the aniline acts as a nucleophile, displacing a leaving group on the

pyrimidine ring to form a key carbon-nitrogen bond.

Synthetic Pathway Overview
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The following diagram illustrates the pivotal position of 2-Isopropoxy-5-methyl-4-(piperidin-4-

yl)aniline in the synthesis of Ceritinib.
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Caption: Synthetic pathway of Ceritinib highlighting the key intermediate.

Experimental Methodologies
Synthesis of 2-Isopropoxy-5-methyl-4-(piperidin-4-
yl)aniline
The synthesis of this intermediate can be achieved through a multi-step process, a conceptual

outline of which is provided below, based on established synthetic routes.[9]

Suzuki Coupling: A substituted bromonitrobenzene is coupled with a protected piperidine

boronic acid derivative in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a

suitable base (e.g., Cs₂CO₃).

Reduction of the Nitro Group: The nitro group of the coupled product is reduced to a primary

amine. This can be achieved through catalytic hydrogenation using a catalyst such as

platinum oxide (PtO₂) under a hydrogen atmosphere.

Protection of the Aniline: The resulting aniline can be protected, for example with a Boc

group, to prevent side reactions in subsequent steps.
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Deprotection: The protecting group on the piperidine nitrogen is removed to yield the final

intermediate.

Characterization and Quality Control
To ensure the identity and purity of the synthesized intermediate, a combination of analytical

techniques is employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

chemical structure of the molecule by analyzing the chemical shifts, integration, and coupling

patterns of the protons and carbons.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact

mass of the molecule, which in turn confirms its elemental composition and molecular

formula.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the

compound by separating it from any unreacted starting materials or by-products.

Conclusion
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline is a critical intermediate in the manufacturing of

the anti-cancer drug Ceritinib. Its precise synthesis and characterization are essential for the

successful production of the final pharmaceutical product. This guide provides a

comprehensive overview of its chemical properties, its role in the synthesis of Ceritinib, and the

methodologies for its preparation and analysis, serving as a valuable resource for professionals

in the field of drug development and medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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